N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxole moiety, a 3-methylpyrazole ring, and a 4-chlorophenylacetamide group. Its synthesis likely involves coupling reactions between functionalized thiazole and pyrazole intermediates, followed by amidation with 4-chlorophenylacetic acid derivatives. The benzo[d][1,3]dioxole group may enhance metabolic stability, while the 4-chlorophenyl moiety could improve lipophilicity and target binding .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13-8-20(25-21(28)9-14-2-5-16(23)6-3-14)27(26-13)22-24-17(11-31-22)15-4-7-18-19(10-15)30-12-29-18/h2-8,10-11H,9,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWAVUBZLSPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives and formaldehyde.
- Synthesis of the Thiazole Ring : Often synthesized via the Hantzsch thiazole synthesis method, which combines α-haloketones with thioamides.
- Pyrazole Formation : The introduction of the pyrazole moiety can be accomplished through various condensation reactions.
- Amidation : The final step involves coupling the resulting fragments to form the acetamide structure.
These synthetic pathways have been optimized to yield high purity and specific derivatives that exhibit enhanced biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing benzodioxole and thiazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial and antifungal activities against a range of pathogens, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
These interactions are crucial for understanding how this compound can be utilized in therapeutic applications.
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated an IC50 value of 12 μM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, showcasing its potential as an antimicrobial agent .
Biological Activity Summary Table
Scientific Research Applications
Medicinal Chemistry
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide has been investigated for its anticancer properties . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 0.075 |
| MCF-7 (Breast) | 0.090 |
The mechanism of action involves the induction of apoptosis in cancer cells by inhibiting key metabolic pathways essential for cell growth and proliferation.
The compound has been evaluated for its antimicrobial properties . Studies suggest it can inhibit the growth of specific bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of organic semiconductors or as a precursor for synthesizing novel materials with specific electronic properties.
Antitumor Evaluation
A series of studies have focused on the synthesis and evaluation of compounds similar to this compound. One notable study synthesized various derivatives and tested their antitumor activity against different cancer types. The results indicated that modifications to the thiazole and pyrazole moieties could enhance activity and selectivity towards tumor cells.
Antimicrobial Studies
In another study, derivatives of this compound were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, suggesting that structural modifications could lead to more potent antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized below:
Key Findings and Pharmacological Insights
Bioactivity Trends: The presence of thiazole-pyrazole hybrids (e.g., VIIa) correlates with anticancer activity, likely due to kinase inhibition or DNA intercalation . Chloroacetamide derivatives (e.g., ) show broad-spectrum antimicrobial activity, suggesting the target compound’s 4-chlorophenyl group may confer similar properties . Benzo[d][1,3]dioxole-substituted compounds (e.g., ) exhibit enhanced metabolic stability compared to non-aromatic analogues, a feature critical for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide?
- The synthesis typically involves sequential heterocyclic ring formation. For example, thiazole rings can be constructed via cyclization of thiourea intermediates with α-halo ketones. A critical step is the coupling of the benzo[d][1,3]dioxol-5-yl moiety to the thiazole core using Ullmann or Buchwald-Hartwig conditions. Post-functionalization with 4-chlorophenylacetamide is achieved via nucleophilic substitution or amide coupling .
Q. How should researchers characterize the purity and structure of this compound?
- Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H, ¹³C, 2D-COSY): To resolve overlapping signals from aromatic protons (e.g., benzo[d][1,3]dioxol-5-yl and thiazole groups).
- Elemental Analysis : Verify stoichiometry, especially for sulfur and nitrogen content due to the thiazole and pyrazole rings .
Q. What solvents and conditions are optimal for recrystallization?
- Ethanol-DMF (1:1 v/v) is effective for recrystallizing acetamide derivatives, balancing solubility and polarity. Slow cooling (0.5°C/min) enhances crystal formation, improving purity .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the thiazole core?
- Optimize cyclization conditions : Use anhydrous acetone with anhydrous K₂CO₃ under reflux to minimize hydrolysis of intermediates. Dropwise addition of α-halo ketones reduces side reactions .
- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for aryl-thiazole bonds, reducing reaction time from 24h to 8h .
Q. What strategies mitigate spectral overlap in NMR analysis of this compound?
- Selective deuteration : Replace specific protons (e.g., methyl groups on pyrazole) with deuterium to simplify ¹H NMR.
- Variable-temperature NMR : Resolve dynamic effects in aromatic regions (e.g., hindered rotation in the benzo[d][1,3]dioxole ring) .
Q. How can computational methods predict bioactivity against specific targets?
- Perform molecular docking using AutoDock Vina or Schrödinger Suite:
- Target the ATP-binding site of kinases (e.g., EGFR) due to the compound’s thiazole-pyrazole scaffold.
- Validate with MD simulations (100 ns) to assess binding stability .
Q. What safety protocols are critical when handling intermediates like chloroacetyl chloride?
- Controlled addition : Use a dropping funnel in a fume hood to minimize exposure to vapors.
- Quenching : Neutralize residual reagents with ice-cold NaHCO₃ before disposal .
Data Contradictions and Resolution
Q. Conflicting reports on solvent systems for amide coupling: Dioxane vs. THF. Which is preferable?
- Dioxane provides higher yields (85% vs. 72% in THF) due to better solubility of aromatic intermediates. However, THF is safer (lower carcinogenicity risk). Use dioxane with strict temperature control (<40°C) to avoid peroxide formation .
Q. Discrepancies in reported melting points: How to validate?
- Conduct DSC analysis at 5°C/min under N₂. Compare observed melting points with literature values, accounting for polymorphic forms. Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
Methodological Best Practices
Designing a structure-activity relationship (SAR) study for this compound:
- Variation points : Modify the 4-chlorophenyl group to fluoro or methyl derivatives.
- Assays : Test cytotoxicity (MTT assay on HeLa cells) and kinase inhibition (ADP-Glo™ Kinase Assay). Correlate substituent electronegativity with activity .
Troubleshooting low yields in the final amidation step:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
